

Spectroscopic and Structural Elucidation of Bulleyanin: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bulleyanin*

Cat. No.: *B1630646*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bulleyanin, a diterpenoid natural product, has been identified and isolated from the medicinal herb *Rabdosia bulleyana*. This technical guide provides a summary of the available chemical and structural information for **Bulleyanin**, including its molecular formula and IUPAC name. While a comprehensive public record of its raw spectroscopic data (NMR, IR, MS) remains largely confined to its original publication, this document outlines the standard experimental workflows and data presentation formats essential for the analysis of such compounds. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the characterization and potential applications of **Bulleyanin** and related diterpenoids.

Introduction

Natural products continue to be a vital source of novel chemical scaffolds for drug discovery. The genus *Rabdosia* has a rich history in traditional medicine and is known to produce a diverse array of bioactive diterpenoids. **Bulleyanin** is one such compound isolated from *Rabdosia bulleyana*. A thorough understanding of its chemical structure and spectroscopic properties is the first critical step in exploring its pharmacological potential. This document aims to collate the known information about **Bulleyanin** and present it in a clear, structured format suitable for a scientific audience.

Chemical Identity of Bulleyanin

Bulleyanin is a complex diterpenoid with the following established identifiers:

- Chemical Name: **Bulleyanin**
- CAS Number: 123043-54-9
- Molecular Formula: $C_{28}H_{38}O_{10}$
- IUPAC Name: [(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.0^{1,10}.0^{4,9}]hexadecanyl] acetate
- Source Organism: *Rabdosia bulleyana*

Spectroscopic Data for Bulleyanin

Detailed experimental spectroscopic data for **Bulleyanin**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, are primarily documented in the original isolation paper: J. C. Li, S. X. Wang, and Y. L. Li, *Acta Chim. Sin. (Engl. Ed.)*, 49, 819 (1991). At present, the full text of this publication is not widely accessible in public online databases, limiting a detailed reproduction of its specific spectral assignments.

However, for the benefit of researchers, the following tables provide a standardized format for the presentation of such data.

NMR Spectroscopic Data

Nuclear Magnetic Resonance spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of organic molecules like **Bulleyanin**. The data is typically presented in tabular form, correlating chemical shifts (δ) with specific atoms in the molecule.

Table 1: Hypothetical 1H NMR Data for **Bulleyanin** ($CDCl_3$, 500 MHz)

Position	δH (ppm)	Multiplicity	J (Hz)	Integration
H-1
H-2
H-3
...
OAc	...	s		3H
OAc	...	s		3H
OAc	...	s		3H
OAc	...	s		3H
Me-18	...	s		3H
Me-19	...	s		3H

| Me-20 | ... | s | | 3H |

Table 2: Hypothetical ^{13}C NMR Data for **Bulleyanin** (CDCl₃, 125 MHz)

Position	δC (ppm)
C-1	...
C-2	...
C-3	...
...	...
C=O (ester)	...
C=O (ketone)	...

| C=CH₂ | ... |

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The absorption bands are characteristic of specific bond vibrations.

Table 3: Hypothetical IR Data for **Bulleyanin**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3450	broad	O-H stretch
~2950	strong	C-H stretch (aliphatic)
~1740	strong	C=O stretch (ester)
~1710	strong	C=O stretch (ketone)
~1650	medium	C=C stretch

| ~1240 | strong | C-O stretch (ester) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Hypothetical MS Data for **Bulleyanin**

m/z	Relative Intensity (%)	Assignment
534.2465	...	[M] ⁺ (Calculated for C ₂₈ H ₃₈ O ₁₀)
...	...	[M - H ₂ O] ⁺
...	...	[M - AcOH] ⁺

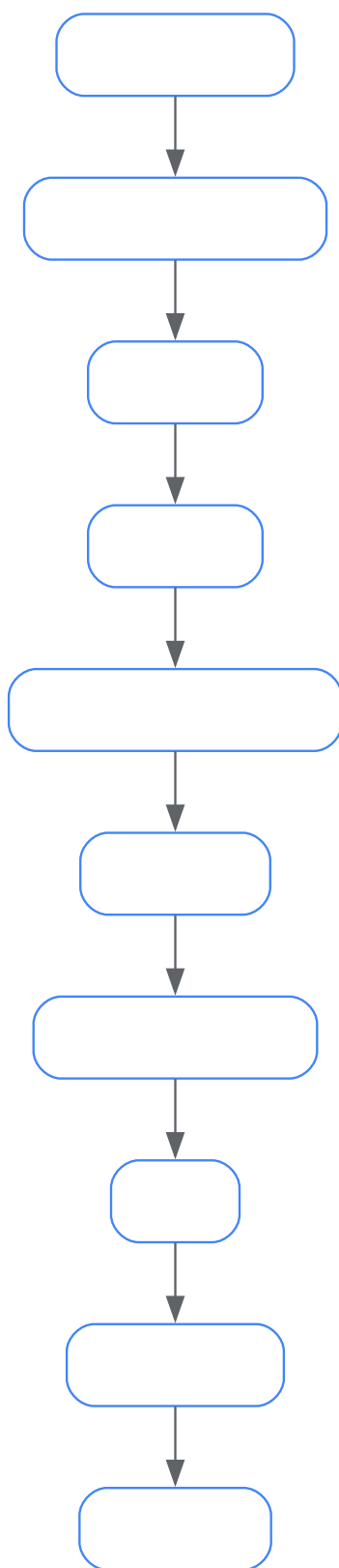
| ... | ... | ... |

Experimental Protocols

The following are generalized experimental protocols representative of the methods used for the isolation and characterization of diterpenoids from plant sources. The specific details for **Bulleyanin** would be found in the primary literature.

Isolation of Bulleyanin

A typical isolation workflow for a diterpenoid like **Bulleyanin** from *Rabdosia bulleyana* would involve the following steps:

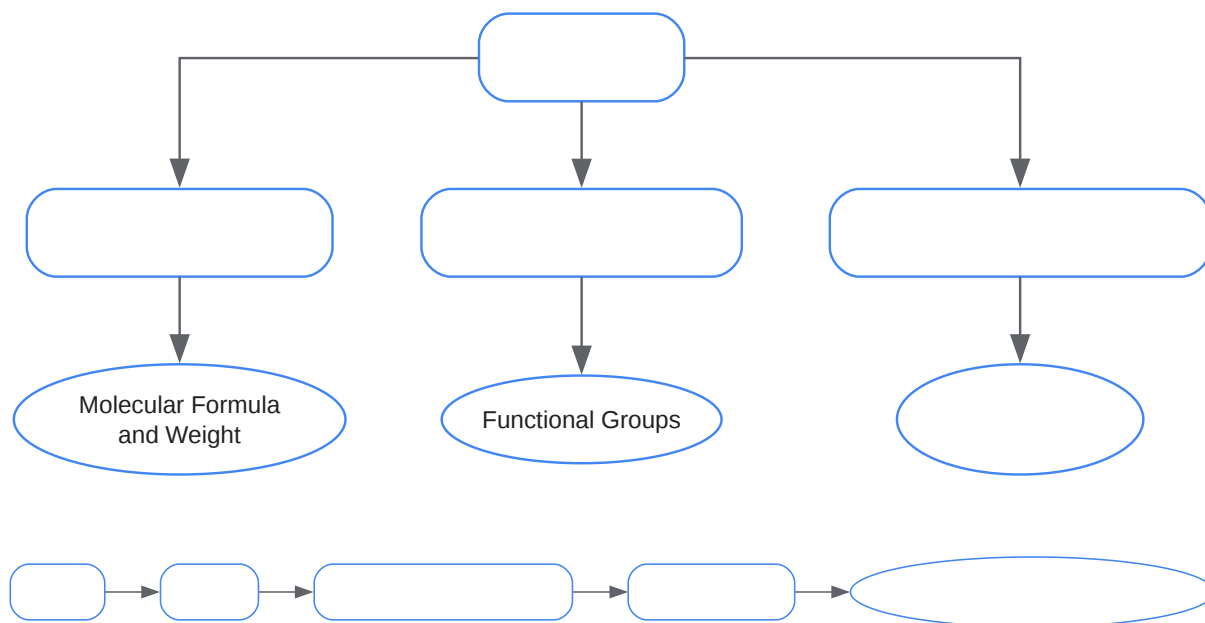


[Click to download full resolution via product page](#)

Figure 1: General workflow for the isolation of **Bulleyanin**.

Spectroscopic Analysis

The structural elucidation of the purified compound would be carried out using a suite of spectroscopic techniques.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Bulleyanin: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1630646#spectroscopic-data-for-bulleyanin-nmr-ir-ms\]](https://www.benchchem.com/product/b1630646#spectroscopic-data-for-bulleyanin-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com